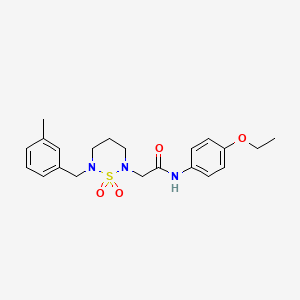

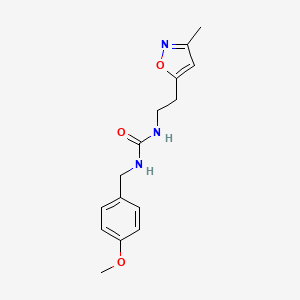

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemoselective Acetylation of 2-Aminophenol

The study by Magadum & Yadav (2018) focused on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics were explored using Novozym 435 as the catalyst, identifying vinyl acetate as the best acyl donor.

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, as detailed in their research. These compounds displayed significant antioxidant activity, tested via various in vitro methods, including DPPH, ABTS, and FRAP assays, indicating potential therapeutic applications due to their antioxidant properties Chkirate et al. (2019).

Herbicide Metabolism and Activation Pathway

Research conducted by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. The study explored the metabolic pathways leading to DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product, highlighting the complex metabolic activation involved Coleman et al. (2000).

Versatility in N-Acetamide Nucleophiles

Sakai et al. (2022) introduced p-methoxybenzyl and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts as versatile reagents for synthesizing N-alkylacetamides and their corresponding carbamates. These reagents demonstrated efficacy in producing substituted products, showcasing their utility in the synthesis of natural and pharmaceutical products Sakai et al. (2022).

Synthesis of Benzodifuranyl Derivatives

A study by Abu-Hashem et al. (2020) reported the synthesis of novel benzodifuranyl derivatives, demonstrating significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This research highlights the therapeutic potential of these compounds, particularly in inflammation and pain management Abu‐Hashem et al. (2020).

Metabolites from Marine Actinobacteria

The isolation of new bioactive metabolites from the marine actinobacterium Streptomyces sp. KMM 7210 was reported by Sobolevskaya et al. (2007). These compounds, including a new 3-(4-hydroxybenzyl)piperazine-2,5-dione, exhibited cytotoxic activities, suggesting their potential in drug discovery and marine biotechnology Sobolevskaya et al. (2007).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-3-28-20-10-8-19(9-11-20)22-21(25)16-24-13-5-12-23(29(24,26)27)15-18-7-4-6-17(2)14-18/h4,6-11,14H,3,5,12-13,15-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFILGCUXKDLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-(6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione hydrochloride](/img/structure/B2459290.png)

![8-(2,5-Dimethylbenzyl)-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2459291.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2459295.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)acrylamide](/img/structure/B2459298.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)

![(3,5-Dichlorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2459310.png)

![7'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2459311.png)